molecular formula C17H10ClN3OS B2971680 3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-74-2

3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2971680
CAS No.: 313405-74-2
M. Wt: 339.8
InChI Key: WYVUGSWBKADIGJ-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a small organic molecule featuring a benzamide core linked to a 1,3-thiazole ring substituted with a 4-cyanophenyl group at position 4 and a 3-chlorophenyl moiety at the amide nitrogen (Figure 1). The 4-cyanophenyl group enhances electron-withdrawing properties, while the chlorine atom may influence metabolic stability and binding interactions .

Properties

IUPAC Name

3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVUGSWBKADIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are often complex and can vary depending on the specific application .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Chlorine at position 3 (target compound) vs. Hydrazine linkers () or piperazine extensions () introduce conformational flexibility, critical for interactions with enzymes like HIV-1 RT or transcriptional activators.
  • Biological Target Diversity :

    • Despite structural similarities, analogs exhibit varied applications: plant growth modulation (), antimalarial (), and HIV-1 RT inhibition (). This highlights the role of substituents in redirecting bioactivity.
  • Synthetic Challenges :

    • Compounds like EMAC2061 () had lower reaction yields (<80%), likely due to steric hindrance from dichlorophenyl groups. In contrast, the target compound’s synthesis may benefit from simpler substituents.

Computational and Analytical Insights

  • Binding Affinity Predictions :
    • F5254-0161 () showed a glide score of -6.41 in CIITA-I modulation studies, suggesting stronger binding than ZINC5154833 (-6.591). The target compound’s chlorine atom may similarly enhance binding through hydrophobic interactions.
  • Structural Characterization :
    • Tools like SHELX () and Multiwfn () enable precise crystallographic and electron-density analysis, critical for comparing analogs’ conformational stability.

Biological Activity

3-Chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its effects on cancer cells and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C23H23ClN4O4C_{23}H_{23}ClN_{4}O_{4}, with a molecular weight of approximately 438.9 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanobenzyl chloride with 3-chloropropanamide under basic conditions. The reaction is optimized to yield high purity through recrystallization or chromatography techniques.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole can effectively inhibit cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's lipophilicity and interaction with cellular targets .

Table 1: Summary of Antitumor Activities

CompoundCell Line TestedIC50 (µM)Reference
This compoundA-431 (skin cancer)< 10
Thiazole Derivative XJurkat (leukemia)1.61 ± 1.92
Thiazole Derivative YMCF-7 (breast cancer)1.98 ± 1.22

The mechanism through which thiazole derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. Molecular dynamics simulations suggest that these compounds interact with proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic contacts .

Other Biological Activities

Beyond antitumor effects, thiazole derivatives have been evaluated for antibacterial and antiviral activities. For example, studies have shown that certain thiazole compounds possess significant antibacterial activity against strains such as E. coli and S. aureus, indicating their potential as broad-spectrum antimicrobial agents .

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial Strain TestedZone of Inhibition (mm)Reference
Thiazole Derivative AE. coli15
Thiazole Derivative BS. aureus18

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings. For instance, a cohort study involving patients treated with thiazole-based compounds showed a notable increase in survival rates among those with advanced-stage cancers .

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